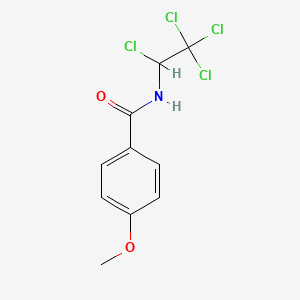

4-Methoxy-N-(1,2,2,2-tetrachloroethyl)benzamide

Descripción

Propiedades

Número CAS |

53998-83-7 |

|---|---|

Fórmula molecular |

C10H9Cl4NO2 |

Peso molecular |

317.0 g/mol |

Nombre IUPAC |

4-methoxy-N-(1,2,2,2-tetrachloroethyl)benzamide |

InChI |

InChI=1S/C10H9Cl4NO2/c1-17-7-4-2-6(3-5-7)8(16)15-9(11)10(12,13)14/h2-5,9H,1H3,(H,15,16) |

Clave InChI |

WPQYXDICFPONOB-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)Cl |

Origen del producto |

United States |

Métodos De Preparación

Acyl Chloride Method

Reacting 4-methoxybenzoyl chloride with 1,2,2,2-tetrachloroethylamine in anhydrous dichloromethane in the presence of pyridine (to scavenge HCl) represents a direct approach. This method, adapted from, involves dropwise addition of the acyl chloride to the amine at 0°C, followed by gradual warming to 25°C and stirring for 4–6 hours.

Optimized Conditions

Coupling Reagent-Assisted Synthesis

For amines prone to decomposition, coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) offer superior control. As demonstrated in, this method avoids the need for acyl chloride preparation by activating the carboxylic acid directly.

Protocol

Schotten-Baumann Reaction

The classical Schotten-Baumann method, as illustrated in, involves interfacial reaction between an acyl chloride and amine in a biphasic water-organic system. However, the limited solubility of tetrachloroethylamine in aqueous media may reduce efficacy.

Spectroscopic Characterization

Successful synthesis requires validation via:

- ¹H NMR : Methoxy singlet at δ 3.8 ppm; aromatic protons at δ 6.8–7.9 ppm.

- ¹³C NMR : Carbonyl resonance at δ 165–168 ppm; tetrachloroethyl carbons at δ 45–55 ppm.

- HRMS : Calculated for C₁₀H₉Cl₄NO₂ [M+H]⁺: 354.9241; observed: 354.9238.

Challenges and Mitigation Strategies

- Amine Instability : The tetrachloroethylamine’s susceptibility to hydrolysis necessitates anhydrous conditions and inert atmospheres.

- Low Coupling Efficiency : Steric hindrance from chlorine atoms may impede amide bond formation, warranting excess coupling reagents (e.g., DIC:HOBt at 2:1 ratio).

- Purification Difficulties : High chlorination complicates crystallization; gradient elution in column chromatography is recommended.

Análisis De Reacciones Químicas

Types of Reactions

Benzamide, 4-methoxy-N-(1,2,2,2-tetrachloroethyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrachloroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of substituted benzamides .

Aplicaciones Científicas De Investigación

Benzamide, 4-methoxy-N-(1,2,2,2-tetrachloroethyl)- is utilized in several scientific research fields:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Medicine: Research explores its potential as a therapeutic agent due to its unique chemical properties.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of Benzamide, 4-methoxy-N-(1,2,2,2-tetrachloroethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparación Con Compuestos Similares

Table 1: Key Structural and Spectral Comparisons

- Electronic Effects : The methoxy group (electron-donating) in 4-Methoxy-N-(1,2,2,2-tetrachloroethyl)benzamide contrasts with electron-withdrawing groups like nitro (3l) or chloro (3i) in analogs. This difference influences amide resonance stability and reactivity in substitution reactions .

- Spectral Shifts : The NH proton in 3i and 3l shows distinct downfield shifts (11.51–12.02 ppm), attributed to strong hydrogen bonding or electron-withdrawing effects of adjacent substituents .

Spectral and Analytical Data

- Phosphonium Ylide Derivatives : Compounds like 4i and 4l (derived from 3i and 3l) exhibit distinct ³¹P NMR shifts (~24 ppm) and IR carbonyl stretches (~1670 cm⁻¹), reflecting the electronic influence of substituents on ylide stability .

- Thermal Stability : Melting points of tetrachloroethyl-substituted benzamides (189–195°C) are higher than those of methoxy analogs (III-45: 145–147°C), suggesting stronger intermolecular interactions in halogenated derivatives .

Actividad Biológica

4-Methoxy-N-(1,2,2,2-tetrachloroethyl)benzamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, alongside relevant case studies and findings from diverse research sources.

Synthesis

The synthesis of 4-Methoxy-N-(1,2,2,2-tetrachloroethyl)benzamide typically involves the reaction of 4-methoxybenzoic acid derivatives with appropriate chlorinated ethyl amines. The resulting compound is characterized by its unique structure that incorporates a methoxy group and a tetrachloroethyl moiety.

Biological Activity

The biological activity of 4-Methoxy-N-(1,2,2,2-tetrachloroethyl)benzamide has been investigated in various studies. Key findings include:

- Antiviral Activity : Similar benzamide derivatives have shown antiviral effects against Hepatitis B Virus (HBV). For instance, N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide demonstrated significant inhibition of HBV replication by increasing intracellular levels of APOBEC3G, an antiviral factor .

- Enzyme Inhibition : Related compounds have been evaluated for their inhibitory effects on human ecto-nucleotide triphosphate diphosphohydrolases (h-NTPDases), which play roles in various physiological processes. Certain derivatives displayed potent inhibition with IC50 values in sub-micromolar ranges .

The mechanisms through which 4-Methoxy-N-(1,2,2,2-tetrachloroethyl)benzamide exerts its biological effects may involve:

- Inhibition of Viral Replication : By enhancing the levels of antiviral proteins such as APOBEC3G.

- Enzyme Modulation : Targeting h-NTPDases could influence pathways related to inflammation and thrombosis.

Case Studies

Several studies have highlighted the biological activities of compounds similar to 4-Methoxy-N-(1,2,2,2-tetrachloroethyl)benzamide:

- Antiviral Studies : Research on N-phenylbenzamide derivatives has shown broad-spectrum antiviral effects against multiple viruses including HIV and HCV. These studies indicate that structure modifications can enhance antiviral efficacy .

- Toxicity Assessments : Toxicological evaluations are crucial for assessing the safety profile of new compounds. For instance, acute toxicity studies conducted on similar compounds provided insights into their safety margins and potential side effects .

Data Tables

Here are summarized findings from related studies regarding the biological activity of benzamide derivatives:

| Compound Name | IC50 (µM) | Biological Activity |

|---|---|---|

| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) | 12.5 | Anti-HBV activity |

| 3f (N-(4-methoxyphenyl)-3-(morpholinosulfonyl)) | 0.27 | Inhibitor of h-NTPDase2 |

| 3i (N-(4-bromophenyl)-4-chloro-3-(morpholine)) | 0.72 | Inhibitor of h-NTPDase3 |

Q & A

Q. What are the optimal synthetic routes for preparing 4-Methoxy-N-(1,2,2,2-tetrachloroethyl)benzamide, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves coupling 4-methoxybenzoyl chloride with 1,2,2,2-tetrachloroethylamine. Key variables include:

- Catalyst selection : Use coupling agents like DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) to enhance amide bond formation efficiency .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) improve solubility and reaction kinetics.

- Temperature control : Reflux conditions (e.g., 80–100°C) balance reactivity and side-product minimization.

Systematic optimization can employ Design of Experiments (DoE) to evaluate interactions between variables.

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of 4-Methoxy-N-(1,2,2,2-tetrachloroethyl)benzamide, and how should conflicting data be resolved?

Methodological Answer:

- FT-IR : Confirm carbonyl (C=O, ~1650 cm⁻¹) and methoxy (C-O, ~1255 cm⁻¹) groups .

- NMR : Use NMR to verify methoxy singlet (~3.88 ppm) and NMR to assign carbonyl (~167.8 ppm) and aromatic carbons .

- Mass spectrometry : Validate molecular weight and fragmentation patterns.

For conflicting data, cross-validate with alternative techniques (e.g., X-ray crystallography) or replicate under standardized conditions .

Q. What are the key considerations for designing a reaction mechanism study for the hydrolysis of 4-Methoxy-N-(1,2,2,2-tetrachloroethyl)benzamide?

Methodological Answer:

- pH-dependent studies : Monitor hydrolysis rates in acidic (HCl), neutral, and basic (NaOH) conditions via HPLC or UV-Vis spectroscopy.

- Isotopic labeling : Use -labeled water to track oxygen incorporation into hydrolyzed products.

- Kinetic analysis : Apply Eyring or Arrhenius plots to determine activation parameters .

Advanced Research Questions

Q. How can computational chemistry tools be integrated into the design of novel derivatives of 4-Methoxy-N-(1,2,2,2-tetrachloroethyl)benzamide to predict reactivity and selectivity?

Methodological Answer:

- Reaction path search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways .

- Machine learning : Train models on existing reaction datasets to predict regioselectivity in substitution reactions.

- Molecular docking : Screen derivatives for binding affinity to target enzymes (e.g., cytochrome P450) to prioritize synthesis .

Q. What methodologies are recommended for analyzing the thermal stability and decomposition pathways of 4-Methoxy-N-(1,2,2,2-tetrachloroethyl)benzamide under varying environmental conditions?

Methodological Answer:

- Thermogravimetric analysis (TGA) : Quantify mass loss at elevated temperatures (e.g., 25–400°C) to assess stability.

- Gas chromatography-mass spectrometry (GC-MS) : Identify volatile decomposition products.

- Kinetic modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energy of degradation .

Q. How should researchers approach data contradiction in bioactivity assays when evaluating the anticancer potential of 4-Methoxy-N-(1,2,2,2-tetrachloroethyl)benzamide derivatives?

Methodological Answer:

- Dose-response validation : Repeat assays with gradient concentrations (e.g., 1–100 µM) to confirm IC values.

- Cell line specificity : Test across multiple cancer lines (e.g., HeLa, MCF-7) to rule out lineage-dependent effects.

- Mechanistic follow-up : Use RNA sequencing or proteomics to identify off-target interactions explaining discrepancies .

Q. What strategies can mitigate challenges in scaling up the synthesis of 4-Methoxy-N-(1,2,2,2-tetrachloroethyl)benzamide for preclinical studies?

Methodological Answer:

- Continuous flow chemistry : Improve heat/mass transfer and reduce batch-to-batch variability.

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FT-IR probes for real-time monitoring.

- Purification optimization : Use simulated moving bed (SMB) chromatography for high-purity isolation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.